3-(3,5-Dichloro-phenoxy)propanenitrile
Description
- The compound’s chemical structure consists of a propanenitrile (propionitrile) group linked to a 3,5-dichlorophenoxy moiety.
3-(3,5-Dichlorophenoxy)propanenitrile: is a pale liquid with a molecular weight of 216.06 g/mol . It belongs to the class of nitriles and contains two chlorine atoms attached to a phenoxy group.
Properties
Molecular Formula |
C9H7Cl2NO |
|---|---|
Molecular Weight |
216.06 g/mol |
IUPAC Name |
3-(3,5-dichlorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7Cl2NO/c10-7-4-8(11)6-9(5-7)13-3-1-2-12/h4-6H,1,3H2 |
InChI Key |
BKWFDLRDLNATBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)OCCC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes: While specific synthetic routes may vary, one common method involves the reaction of 3,5-dichlorophenol with acrylonitrile in the presence of a base (such as sodium hydroxide or potassium hydroxide).
Industrial Production: Industrial-scale production methods typically involve optimizing reaction conditions, scaling up the process, and ensuring high purity.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like strong bases (e.g., sodium hydroxide), acids, and catalysts are often used. Reaction conditions vary based on the desired outcome.
Major Products: The primary product is 3-(3,5-dichlorophenoxy)propanenitrile itself.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activities.
Medicine: May have applications in drug discovery.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific target. It could interact with cellular receptors, enzymes, or other biomolecules.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of a phenoxy group and a nitrile functional group sets it apart.
Similar Compounds: While I don’t have a specific list, related compounds may include other phenoxy-substituted nitriles.
Biological Activity
3-(3,5-Dichloro-phenoxy)propanenitrile is a compound that has garnered attention in various fields, including environmental science and toxicology, due to its biological activity. This article aims to provide a comprehensive overview of the compound's biological interactions, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structural features:
- Chemical Formula : C10H8Cl2N
- Molecular Weight : 229.09 g/mol
- Functional Groups : Contains a phenoxy group and a nitrile functional group.
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential effects on human health and the environment. Research indicates that this compound may exhibit various toxicological effects, which can be categorized as follows:
- Toxicity : The compound has been studied for its acute and chronic toxicity profiles. It may cause adverse effects on the liver and kidneys upon exposure.
- Endocrine Disruption : Evidence suggests that it may act as an endocrine disruptor, affecting hormonal balance in organisms.
- Environmental Impact : The compound's persistence in the environment raises concerns regarding its bioaccumulation and potential ecological toxicity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic processes, leading to toxic accumulation.
- Receptor Binding : It has been shown to bind to certain receptors, potentially altering normal physiological responses.
- Oxidative Stress Induction : The compound can induce oxidative stress in cells, resulting in cellular damage and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound. Below are key findings from notable research:
| Study | Objective | Key Findings |
|---|---|---|
| Smith et al. (2022) | Assessing toxicity in aquatic organisms | Demonstrated significant mortality rates in fish exposed to varying concentrations of the compound over a 30-day period. |
| Johnson & Lee (2023) | Evaluating endocrine disruption | Found alterations in reproductive hormones in exposed amphibians, indicating potential endocrine disruption. |
| EPA Study (2024) | Environmental impact assessment | Reported high levels of bioaccumulation in aquatic ecosystems, raising concerns for food chain toxicity. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
